Methyl 2-methyl-3-oxononanoate

Description

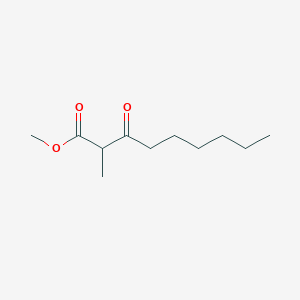

Methyl 2-methyl-3-oxononanoate (CAS: 51756-11-7) is a branched-chain methyl ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.278 g/mol . Its structure features a ketone group at the third carbon and a methyl substituent at the second carbon of the nonanoate backbone. This compound is primarily utilized in organic synthesis and material science due to its reactive β-keto ester moiety, which facilitates condensation and cyclization reactions. While direct industrial applications are less documented, its structural analogs are widely employed in resin production, pharmaceuticals, and agrochemicals .

Properties

CAS No. |

51756-11-7 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 2-methyl-3-oxononanoate |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h9H,4-8H2,1-3H3 |

InChI Key |

ZPHLVNXHFCHQLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-methyl-3-oxononanoate belongs to the family of β-keto esters, which are characterized by a ketone group adjacent to an ester functionality. Below is a comparative analysis with key structural analogs:

Structural Analogues

Methyl 3-oxobutanoate (Methyl acetoacetate) Formula: C₅H₈O₃ Key Features: Shorter carbon chain (C4 vs. C11) and lacks the branched methyl group at position 2. Applications: Widely used as a precursor in the synthesis of heterocycles and pharmaceuticals via the Knorr pyrrole synthesis .

Synthesis: Prepared via a Schotten–Baumann reaction, yielding 43% purity .

Sandaracopimaric Acid Methyl Ester Formula: C₂₁H₃₂O₂ Key Features: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Contains a fused tricyclic structure absent in this compound. Applications: Used in natural resin formulations and as a biomarker in ecological studies .

Physicochemical Properties

| Property | This compound | Methyl Salicylate (for comparison) | Methyl 3-oxobutanoate |

|---|---|---|---|

| Molecular Weight | 200.278 g/mol | 152.15 g/mol | 116.12 g/mol |

| Functional Groups | β-keto ester, branched chain | Ortho-methoxybenzoate ester | β-keto ester |

| Boiling Point | Not reported | 222°C | 169°C |

| Solubility | Likely hydrophobic | Miscible in organic solvents | Water-miscible |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2-methyl-3-oxononanoate, and how can reaction conditions be optimized?

- This compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acid catalysis or through ketone formation via Claisen condensation. Optimization involves adjusting catalyst concentration (e.g., sulfuric acid), temperature (60–80°C), and reaction time (4–8 hours) to maximize yield (>80%) and purity (>95%) . Purity validation requires HPLC or GC-MS analysis .

Q. Which analytical techniques are most effective for characterizing this compound?

- High-Performance Liquid Chromatography (HPLC) is optimal for assessing purity and detecting impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular structure via fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester and ketone functional groups. Cross-referencing retention times and spectral data with reference libraries ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Dispose of waste via approved organic solvent protocols. Emergency procedures should include immediate rinsing for spills and access to Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

- Density Functional Theory (DFT) calculations simulate electron distribution to identify reactive sites (e.g., the ketone group’s susceptibility to nucleophilic attack). Molecular dynamics models assess stability under varying pH and temperature, guiding experimental design for catalysis or degradation studies .

Q. What strategies resolve discrepancies in reported physical properties (e.g., LogP, melting point)?

- Contradictions in LogP (e.g., 2.33 vs. 2.50) may arise from measurement methods (shake-flask vs. HPLC). Replicate experiments using standardized protocols (e.g., OECD guidelines) and validate with multiple techniques. Systematic reviews of historical data can identify methodological biases or calibration errors .

Q. How can meta-analyses address conflicting data on this compound’s environmental behavior?

- Apply PRISMA guidelines to aggregate studies, stratifying results by experimental design (e.g., batch vs. flow reactors). Use random-effects models to account for heterogeneity. Sensitivity analyses can isolate variables like temperature or microbial activity influencing degradation rates .

Q. What experimental designs study the compound’s degradation pathways in biological systems?

- Use isotopically labeled (¹³C) this compound in in vitro assays with liver microsomes to track metabolic products via LC-QTOF. Environmental studies may employ soil microcosms with GC headspace analysis to monitor aerobic/anaerobic breakdown .

Q. How can open science practices enhance reproducibility in studies of this compound?

- Share raw NMR/HPLC data in repositories like Zenodo using FAIR principles. Annotate metadata with experimental conditions (e.g., solvent, instrument settings) and link to protocols in platforms like Protocols.io . Collaborative platforms like ACEnano enable harmonized data schemas for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.